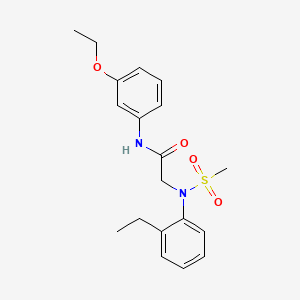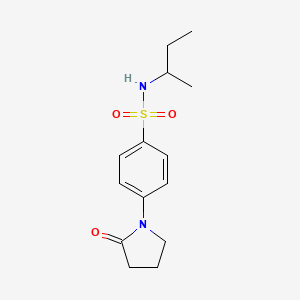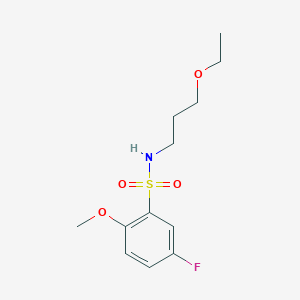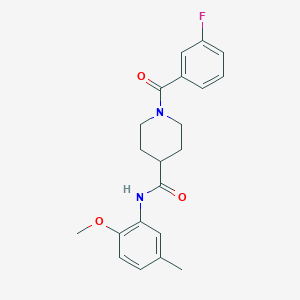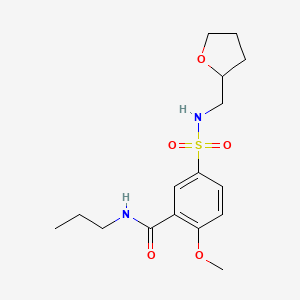
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide
Overview
Description
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, an oxolan-2-ylmethylsulfamoyl group, and a propylbenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxy-5-aminobenzamide with oxolan-2-ylmethylsulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide.
Reduction: Formation of 2-methoxy-5-(oxolan-2-ylmethylthio)-N-propylbenzamide.
Substitution: Formation of 2-chloro-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide.
Scientific Research Applications
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique functional groups.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxolan-2-ylmethylsulfamoyl group is particularly important for its binding affinity, while the methoxy and propylbenzamide groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(methylsulfamoyl)benzamide
- 2-methoxy-5-(ethylsulfamoyl)benzamide
- 2-methoxy-5-(propylsulfamoyl)benzamide
Uniqueness
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide stands out due to the presence of the oxolan-2-ylmethylsulfamoyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and binding affinity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-8-17-16(19)14-10-13(6-7-15(14)22-2)24(20,21)18-11-12-5-4-9-23-12/h6-7,10,12,18H,3-5,8-9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGXUXHXXODQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4449707.png)
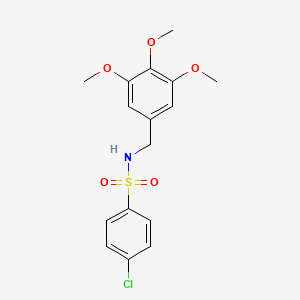
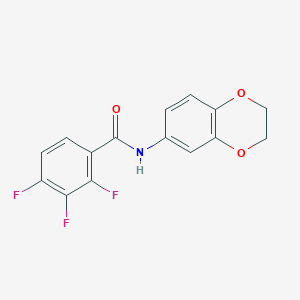
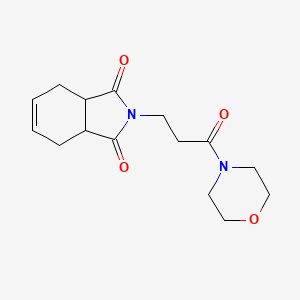
![1-[(3-Methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B4449742.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4449753.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4449761.png)
![3-[4-methyl-5-(1-piperidinylcarbonyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B4449777.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B4449791.png)
![N-[2-(4-morpholinyl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449799.png)
